Haloperidol N-Oxide (HNO) Exhibits Negligible Dopamine (DA) Uptake Inhibition Compared to Potent Metabolites HP⁺, HTP, CPTP, and RHAL
In direct comparative studies using rat brain slice assays, Haloperidol N-Oxide (designated HNO) and haloperidol itself were found to have a negligible inhibitory effect on dopamine (DA) uptake. In stark contrast, other major haloperidol metabolites—including haloperidol pyridinium (HP⁺), haloperidol 1,2,3,6-tetrahydropyridine (HTP), 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine (CPTP), and reduced haloperidol (RHAL)—were characterized as potent inhibitors of DA uptake [1]. This functional divergence is critical for understanding the differential neurotoxic potential of haloperidol's metabolic pathways [2].
| Evidence Dimension | Inhibition of [³H]Dopamine Uptake in Rat Brain Slices |
|---|---|
| Target Compound Data | Negligible inhibitory effect |
| Comparator Or Baseline | Haloperidol pyridinium (HP⁺), HTP, CPTP, and reduced haloperidol (RHAL): Potent inhibitors |
| Quantified Difference | Qualitative categorical difference: Negligible vs. Potent inhibition |
| Conditions | Rat striatal and hippocampal slices; direct [³H]DA uptake assay |
Why This Matters
This stark functional dichotomy establishes Haloperidol N-Oxide as a distinct, low-toxicity-risk marker, guiding impurity qualification and metabolic pathway studies in drug development.
- [1] Fang J, Yu PH, Gorrod JW, Boulton AA. Effect of haloperidol and its metabolites on dopamine and noradrenaline uptake in rat brain slices. Psychopharmacology (Berl). 1995;121(3):379-384. doi:10.1007/BF02246078. View Source
- [2] Bryan-Lluka LJ, Siebert GA, Pond SM. Potencies of haloperidol metabolites as inhibitors of the human noradrenaline, dopamine and serotonin transporters in transfected COS-7 cells. Naunyn Schmiedebergs Arch Pharmacol. 1999;360(2):109-115. doi:10.1007/s002109900060. View Source
